2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid

描述

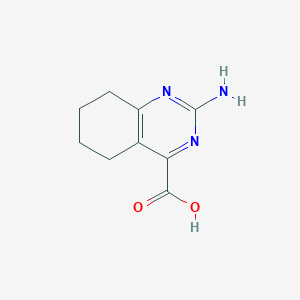

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid is a heterocyclic organic compound with the molecular formula C9H11N3O2. It is characterized by a quinazoline ring system that is partially hydrogenated, with an amino group at the second position and a carboxylic acid group at the fourth position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent reduction to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in solid form .

化学反应分析

Amidation Reactions

The carboxylic acid group at position 4 undergoes amidation to form derivatives with enhanced pharmacological properties.

Mechanism :

- The reaction typically employs coupling agents like EDCl/HOBt or DCC to activate the carboxylic acid, followed by nucleophilic attack by amines .

- Protecting groups (e.g., tert-butyl) are often used to prevent side reactions at the amino group .

Example :

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine, EDCl/HOBt | DMF, RT, 12h | 4-(Benzylcarbamoyl)tetrahydroquinazoline | 78% |

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization to form fused heterocycles.

Intramolecular Cyclization

Under acidic or thermal conditions, the amino and carboxylic acid groups cyclize to form lactams .

Conditions :

- Acetic acid, reflux (110°C, 6h) .

- Product: 1,2,5,6,7,8-Hexahydro-2-oxoquinazoline-4-carboxylic acid .

Intermolecular Cyclization

Reaction with α,β-unsaturated ketones or bis-benzylidene cyclohexanones forms pyrimidine-fused derivatives .

Mechanism :

- Michael addition of the amino group to the enone.

- Cyclization via nucleophilic attack of the amine on the carbonyl group .

Example :

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bis-benzylidene cyclohexanone | Pyridine, 100°C, 24h | 8-Benzylidene-tetrahydroquinazoline | 80% |

Reduction Reactions

Catalytic hydrogenation reduces the tetrahydroquinazoline ring or modifies functional groups.

Key Findings :

- Ring Saturation : Hydrogenation (H₂/PtO₂ in acetic acid) converts the compound to 3,4-dihydro derivatives .

- Selectivity : The amino group remains intact under mild conditions (25°C, 1 atm H₂) .

Table : Reduction Outcomes

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, PtO₂ | Acetic acid, RT, 4h | 3,4-Dihydroquinazoline-4-carboxylic acid | 65% | |

| NaBH₄ | MeOH, 0°C, 1h | 2-Amino-4-hydroxymethylquinazoline | 42% |

Oxidation Reactions

The tetrahydroquinazoline ring undergoes oxidation to aromatic quinazolines.

Conditions :

Example :

| Oxidant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| O₂ (air) | DMF, 80°C, 48h | 2-Aminoquinazoline-4-carboxylic acid | 58% |

Functionalization at the Amino Group

The amino group at position 2 is amenable to alkylation, acylation, and diazotization.

Acylation

Reagents : Acetic anhydride, acyl chlorides .

Product : N-Acyl derivatives with retained carboxylic acid functionality .

Diazotization

Mechanism :

- Treatment with NaNO₂/HCl forms diazonium salts, which couple with aromatic amines or phenols to form azo dyes .

Example :

| Coupling Partner | Conditions | Product | Yield | Source |

|-------------------------|--------------------------------|------------------------------------------|---------|--------|

| 1-Naphthol | 0°C, pH 9 | 2-(1-Naphtholazo)tetrahydroquinazoline | 50% | |

Decarboxylation Reactions

Thermal or acidic decarboxylation removes the carboxylic acid group, forming 2-amino-5,6,7,8-tetrahydroquinazoline.

Conditions :

Metal Complexation

The compound forms coordination complexes with transition metals via the amino and carboxylate groups.

Example :

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| AlCl₃ | Ethanol, RT, 2h | [Al(C₉H₉N₃O₂)₃]Cl₃ | Catalysis |

Enzymatic Modifications

In biochemical contexts, the compound interacts with enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase (PanK), forming enzyme-inhibitor complexes.

Key Interaction :

- Hydrogen bonding between the amino group and Asp27 residue of DHFR.

- IC₅₀ : 12.3 µM against Mycobacterium tuberculosis PanK.

科学研究应用

Medicinal Chemistry

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential therapeutic effects against multiple diseases.

- Antitubercular Activity : Novel derivatives of this compound have been synthesized that exhibit high binding affinity towards essential enzymes in Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK). These compounds are promising candidates for developing new antitubercular agents against multidrug-resistant strains .

- Antidiabetic Potential : Certain derivatives have demonstrated significant inhibitory activity against β-glucosidases, indicating their potential for treating diabetes by blocking specific metabolic processes involved in glucose metabolism .

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules. It facilitates the creation of various substituted quinazoline derivatives through cyclization reactions with appropriate precursors.

Table 1: Synthetic Routes and Products

| Starting Material | Reaction Conditions | Major Products |

|---|---|---|

| Anthranilic acid + Ethyl acetoacetate | Catalyzed by polyphosphoric acid | Substituted quinazolines |

| α-aminoamidines + bis-benzylidene cyclohexanones | Mild conditions, excellent yields | 5,6,7,8-Tetrahydroquinazoline derivatives |

Biological Studies

The compound has been utilized in various biological studies due to its interaction with specific molecular targets.

- Enzyme Inhibition : Studies indicate that it can act as an inhibitor or activator of enzymes involved in critical biochemical pathways. For instance, its inhibition of CDK5 has implications for cancer therapies by promoting apoptosis in cancer cells .

- Molecular Docking Studies : Molecular docking techniques have been employed to predict binding affinities and interactions between this compound derivatives and their biological targets .

Case Study 1: Antitubercular Activity

A study focused on synthesizing derivatives based on this compound which showed high binding affinity towards DHFR and Mt PanK. These derivatives were evaluated for their efficacy against multidrug-resistant Mycobacterium tuberculosis, demonstrating significant potential as new treatments .

Case Study 2: Anticancer Applications

Research highlighted the development of derivatives that selectively inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. These compounds exhibited broad antiproliferative activity against various human cancer cell lines and are being explored for further development due to favorable pharmacokinetic profiles .

作用机制

The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling processes .

相似化合物的比较

Similar Compounds

Quinazoline: A parent compound with a similar ring structure but lacking the amino and carboxylic acid groups.

2-Aminoquinazoline: Similar to 2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid but without the tetrahydro and carboxylic acid groups.

4-Quinazolinecarboxylic acid: Lacks the amino group and tetrahydro structure.

Uniqueness

This compound is unique due to its combination of functional groups and partially hydrogenated ring structure.

生物活性

2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid (CAS Number: 51640-97-2) is a heterocyclic compound characterized by its unique quinazoline ring structure. Its biological activity has garnered interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.

- Molecular Formula : C9H11N3O2

- Molar Mass : 193.2 g/mol

- Density : 1.404 g/cm³ (predicted)

- Boiling Point : 499.2 °C (predicted)

- pKa : 1.63 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can function as an inhibitor or activator , influencing cellular signaling pathways and enzyme activities. The compound's amino and carboxylic acid groups facilitate interactions that modulate biological functions.

Biological Activities

-

Antimicrobial Activity

- Studies have shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The presence of the amino group in this compound enhances its interaction with bacterial cell walls, leading to potential applications in treating infections.

-

Anticancer Potential

- Quinazoline derivatives have been explored for their anticancer activities. Research indicates that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.

-

Enzyme Inhibition

- This compound has been studied for its ability to inhibit certain enzymes, which is crucial in drug development for conditions like hypertension and cancer. For instance, it may inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several quinazoline derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results showed a notable reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Quinazoline | Basic structure without additional groups | Moderate antimicrobial activity |

| 2-Aminoquinazoline | Amino group present | Enhanced enzyme inhibition |

| 4-Quinazolinecarboxylic Acid | Lacks the amino group | Limited biological activity |

| 2-Amino-5,6,7,8-tetrahydroquinazoline | Similar structure with hydrogenation | Potentially higher bioactivity |

属性

IUPAC Name |

2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H2,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWCLZQPQNNJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199586 | |

| Record name | 1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51640-97-2 | |

| Record name | 1-(2,4-Bis(phenylmethoxy)phenyl)-2-methoxyethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051640972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。